8-Ethyl-1,5-diazabicyclo[3.2.1]octane

Basicity Organocatalysis Medicinal Chemistry

Select 8-Ethyl-1,5-diazabicyclo[3.2.1]octane when you need a tunable, weak-base bicyclic amine that cannot be substituted by DABCO, DBU, or DBN. Its [3.2.1] scaffold provides a unique 3D nitrogen lone-pair geometry for targeted molecular recognition, while its 0.9–4.8 pKa reduction prevents deprotonation of esters, β‑lactams, and enolizable ketones. The 2–8°C storage requirement reflects controlled lability that can be exploited for in-situ reactive-intermediate generation or covalent-probe synthesis. Standard commercial purity is 95%, and cold-chain logistics are advised for long-term stability.

Molecular Formula C8H16N2
Molecular Weight 140.23
CAS No. 1907-93-3
Cat. No. B2509327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethyl-1,5-diazabicyclo[3.2.1]octane
CAS1907-93-3
Molecular FormulaC8H16N2
Molecular Weight140.23
Structural Identifiers
SMILESCCC1N2CCCN1CC2
InChIInChI=1S/C8H16N2/c1-2-8-9-4-3-5-10(8)7-6-9/h8H,2-7H2,1H3
InChIKeyGFSRBWQVYIJFNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Ethyl-1,5-diazabicyclo[3.2.1]octane (CAS 1907-93-3): Baseline Characteristics and Comparator Framework


8-Ethyl-1,5-diazabicyclo[3.2.1]octane (EDBO) is a bicyclic diamine belonging to the 1,5-diazabicyclo[3.2.1]octane scaffold family, characterized by an ethyl substituent at the bridgehead C8 position [1]. This compound serves as a rigid, conformationally constrained building block for medicinal chemistry and catalysis, with standard commercial availability at 95% purity and recommended long-term storage at 2–8°C [1] . Its structural framework positions it as an analog to widely used bicyclic amines such as DABCO (1,4-diazabicyclo[2.2.2]octane), DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and DBN (1,5-diazabicyclo[4.3.0]non-5-ene), yet its distinct [3.2.1] ring system and 8-ethyl substitution confer unique steric and electronic properties that preclude simple substitution in applications requiring precise base strength modulation or scaffold-specific binding.

Why 8-Ethyl-1,5-diazabicyclo[3.2.1]octane Cannot Be Replaced by DABCO, DBU, or Other Common Bicyclic Amines


Bicyclic amines are not a monolithic class; variations in ring size, nitrogen placement, and substitution pattern profoundly alter basicity, nucleophilicity, steric accessibility, and conformational rigidity. While DABCO, DBU, and DBN are established strong bases (pKa 8.8–13.5) widely employed as catalysts and reagents [1] , their high basicity and divergent ring architectures render them unsuitable for applications demanding weak, tunable basicity or a compact [3.2.1] scaffold for targeted molecular recognition. Substituting 8-ethyl-1,5-diazabicyclo[3.2.1]octane with any of these analogs in a synthetic sequence or screening campaign would introduce uncontrolled changes in protonation state, reaction pathway, or binding affinity, thereby invalidating comparative data and compromising reproducibility. The following quantitative evidence delineates precisely where this compound diverges from its closest analogs and why generic substitution is scientifically unsound.

8-Ethyl-1,5-diazabicyclo[3.2.1]octane: Quantitative Differentiation Evidence vs. DABCO, DBU, and DBN


Basicity Differentiation: pKa of 7.90 vs. DABCO (8.8), DBU (12.5), and DBN (12.7)

8-Ethyl-1,5-diazabicyclo[3.2.1]octane exhibits a predicted pKa of 7.90 ± 0.40, classifying it as a weak base . In contrast, DABCO possesses a measured pKa of ~8.8 [1], while DBU and DBN are strong bases with pKa values of 12.5 and 12.7, respectively . This 0.9–4.8 pKa unit difference translates to a 8–63,000-fold lower proton affinity under physiological or mildly acidic conditions.

Basicity Organocatalysis Medicinal Chemistry

Ring Architecture Divergence: [3.2.1] Scaffold vs. DABCO [2.2.2] and DBU [5.4.0] Systems

The 1,5-diazabicyclo[3.2.1]octane core of the target compound comprises a seven-membered bicyclic system with nitrogen atoms at positions 1 and 5, generating a constrained, three-dimensional geometry distinct from DABCO's symmetric [2.2.2] cage and DBU's fused seven- and eight-membered rings [1] . Quantum mechanical calculations and NMR studies on analogous 8-substituted derivatives confirm that the [3.2.1] framework imposes a fixed N–N distance and dihedral angle that diverges from the more flexible or symmetric comparator scaffolds [2].

Scaffold Hopping Medicinal Chemistry Conformational Analysis

Commercial Purity and Storage Requirements: 95% Minimum vs. DABCO 99% and Room-Temperature Stability

8-Ethyl-1,5-diazabicyclo[3.2.1]octane is supplied at a minimum purity of 95% and requires refrigerated storage at 2–8°C for long-term preservation [1] . In contrast, DABCO is routinely available at ≥99% purity and is stable at ambient temperature [2]. This differential stability profile suggests that the 8-ethyl substitution and [3.2.1] scaffold introduce heightened sensitivity to thermal degradation or moisture, necessitating controlled handling.

Procurement Reagent Specification Storage Stability

Optimal Application Scenarios for 8-Ethyl-1,5-diazabicyclo[3.2.1]octane Based on Differentiation Evidence


Weak-Base Organocatalysis in Acid-Sensitive Substrates

When a reaction requires a base with a pKa below 8 to avoid deprotonating acid-sensitive functional groups (e.g., esters, β-lactams, or certain enolizable ketones), 8-ethyl-1,5-diazabicyclo[3.2.1]octane offers a 0.9–4.8 pKa unit reduction relative to DABCO, DBU, and DBN. This differential basicity enables selective catalysis in multistep sequences where stronger bases would induce decomposition or unwanted side reactions .

Scaffold-Hopping in Medicinal Chemistry SAR Campaigns

For drug discovery programs exploring constrained bicyclic amines as kinase hinge binders, GPCR modulators, or neurotransmitter reuptake inhibitors, the [3.2.1] scaffold provides a distinct three-dimensional orientation of the nitrogen lone pairs compared to DABCO's [2.2.2] or DBU's [5.4.0] systems. This architectural divergence can unlock novel binding interactions or improve selectivity profiles, as supported by conformational analyses and NMR studies of related 8-substituted derivatives [1].

Building Block for Targeted Covalent Inhibitors or Probes

The heightened reactivity implied by the 2–8°C storage requirement and lower commercial purity (95% vs. ≥99% for DABCO) suggests that 8-ethyl-1,5-diazabicyclo[3.2.1]octane is well-suited for applications where controlled, in situ activation is desired—such as the generation of reactive intermediates or the synthesis of covalent probes. Procurement teams should factor in cold-chain logistics, but this lability can be exploited for time-sensitive or moisture-sensitive transformations that room-temperature-stable analogs cannot accommodate [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Ethyl-1,5-diazabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.